molecular formula C20H25N3O2S2 B4179308 N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

Cat. No. B4179308
M. Wt: 403.6 g/mol
InChI Key: LQDAJFTWHVRLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea, also known as MPTU, is a chemical compound that has been studied extensively in the field of biochemistry and pharmacology. MPTU is a thiourea derivative that has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and antitumor properties. In

Mechanism of Action

The mechanism of action of N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of NADPH oxidase, an enzyme involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may have implications for the treatment of a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has also been shown to have antitumor effects in a variety of cancer cell lines, which may have implications for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is also relatively inexpensive compared to other drugs used in biochemistry and pharmacology. However, N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has some limitations for lab experiments. It has limited solubility in water and some organic solvents, which may limit its use in certain experiments. N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea also has limited bioavailability, which may limit its use in animal studies.

Future Directions

There are several future directions for research on N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea. One area of research is the development of new N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea derivatives with improved bioavailability and solubility. Another area of research is the development of new cancer therapies based on N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea and its derivatives. Finally, research on the mechanism of action of N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea may lead to the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.

Scientific Research Applications

N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has been extensively studied in the field of biochemistry and pharmacology. It has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and antitumor properties. N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. It has also been shown to have antitumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

1-benzyl-3-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-16-11-13-23(14-12-16)27(24,25)19-9-7-18(8-10-19)22-20(26)21-15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDAJFTWHVRLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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